2,6-Piperidinedione, 3-phenyl-
CAS No.: 14149-34-9
Cat. No.: VC1643326
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14149-34-9 |
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Molecular Formula | C11H11NO2 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | 3-phenylpiperidine-2,6-dione |
Standard InChI | InChI=1S/C11H11NO2/c13-10-7-6-9(11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14) |
Standard InChI Key | KAKZYGLQCHMNGS-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC(=O)C1C2=CC=CC=C2 |
Canonical SMILES | C1CC(=O)NC(=O)C1C2=CC=CC=C2 |
Introduction
Chemical Identity and Nomenclature
2,6-Piperidinedione, 3-phenyl- (CAS Registry Number: 14149-34-9) is a cyclic imide with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . The compound is known by several synonyms including:
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3-Phenylpiperidine-2,6-dione (IUPAC name)
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2-Phenylglutarimide
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α-Phenylglutarimide
The structural identity of the compound is represented by the following identifiers:
Chemical Identifier | Value |
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Molecular Formula | C₁₁H₁₁NO₂ |
Molecular Weight | 189.21 g/mol |
InChI | InChI=1S/C11H11NO2/c13-10-7-6-9(11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14) |
InChIKey | KAKZYGLQCHMNGS-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC(=O)C1C2=CC=CC=C2 |
CAS No. | 14149-34-9 |
Table 1: Chemical identifiers for 2,6-Piperidinedione, 3-phenyl-
Chemical Structure and Properties
Structural Features
2,6-Piperidinedione, 3-phenyl- is characterized by a six-membered piperidinedione ring containing two carbonyl groups at positions 2 and 6, with a phenyl group attached at position 3. This structure creates a glutarimide core (a cyclic imide derived from glutaric acid) with a phenyl substituent, which influences its chemical behavior and biological interactions .
The compound features an NH group in the ring structure that can participate in hydrogen bonding, while the two carbonyl groups serve as hydrogen bond acceptors. The phenyl group contributes to the compound's lipophilicity and provides sites for potential π-π interactions .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2,6-Piperidinedione, 3-phenyl- typically involves several established methods:
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Condensation Reactions: The most common approach involves the condensation of aromatic aldehydes or cycloalkanones with cyanoacetamide to form α-cyanocinnamides or cycloalkylidenes. These intermediates then undergo Michael addition with ethyl cyanoacetate or diethylmalonate. The resulting compounds can be further processed to produce the target molecule.
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Direct Synthesis from Glutaric Acid Derivatives: Another method involves the reaction of 3-phenylglutaric acid with ammonia or an amine to form the corresponding imide ring structure.
Industrial Production
Chemical Reactions
2,6-Piperidinedione, 3-phenyl- can participate in various chemical reactions due to its functional groups:
Oxidation Reactions
The compound can undergo oxidation to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions
Reduction of 2,6-Piperidinedione, 3-phenyl- can convert the imide group to an amine group or produce other reduced forms. This is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reactions
The phenyl group can undergo electrophilic substitution reactions under appropriate conditions. Additionally, the imide NH group can participate in N-alkylation reactions with alkyl halides to produce N-alkylated derivatives.
Reaction Conditions and Products
The specific products formed from these reactions depend on the reagents and conditions employed:
Reaction Type | Common Reagents | Major Products |
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Oxidation | KMnO₄, CrO₃ | Oxo derivatives |
Reduction | LiAlH₄, NaBH₄ | Reduced forms, amino derivatives |
Substitution | Halogenating agents, catalysts | Substituted derivatives |
Applications and Uses
Research Applications
2,6-Piperidinedione, 3-phenyl- has several applications in scientific research:
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Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds with more complex structures.
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Medicinal Chemistry: The compound is used in drug discovery programs, particularly in the development of compounds with potential central nervous system activity.
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Enzyme Inhibition Studies: It is studied for its potential to inhibit specific enzymes, which may lead to therapeutic applications .
Industrial Applications
In industry, 2,6-Piperidinedione, 3-phenyl- is utilized in the production of pharmaceuticals and other chemical products. Its stable imide structure makes it valuable for creating derivatives with specific properties.
Biological Activity
Mechanism of Action
The biological effects of 2,6-Piperidinedione, 3-phenyl- are believed to be mediated through specific molecular interactions:
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Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways, potentially affecting cell growth and survival.
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Receptor Interactions: It may bind to specific receptors that modulate cellular signaling pathways, influencing cellular responses.
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Molecular Target Binding: The glutarimide core can form hydrogen bonds with biological molecules, while the phenyl group facilitates interactions with hydrophobic pockets in proteins.
Biological Activity | Mechanism | Potential Application |
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Anticancer | Induction of apoptosis via PARP inhibition | Cancer treatment research |
Anticonvulsant | Modulation of neurotransmitter release | Central nervous system disorder treatment |
Analgesic | Not fully characterized | Pain management research |
Table 3: Biological activities and potential applications of 2,6-Piperidinedione, 3-phenyl-
Analytical Data
Mass Spectroscopy
The NIST database provides mass spectral data for 2,6-Piperidinedione, 3-phenyl-, which is valuable for its identification and characterization. The electron ionization mass spectrum shows characteristic fragmentation patterns that can be used for analytical purposes .
Gas Chromatography
Gas chromatography data indicates that 2,6-Piperidinedione, 3-phenyl- has a retention index (RI) of 1782 on a methyl silicone column under specific temperature program conditions. This information is useful for analytical separation and identification of the compound .
Analytical Method | Parameter | Value | Reference |
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Gas Chromatography | Retention Index (RI) on methyl silicone | 1782 | Ardrey and Moffat, 1981 |
Table 4: Gas chromatographic data for 2,6-Piperidinedione, 3-phenyl-
Comparison with Similar Compounds
Related Structures
Several compounds share structural similarities with 2,6-Piperidinedione, 3-phenyl-:
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Glutarimide: The parent compound without the phenyl substituent, having a simpler structure and different physicochemical properties.
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2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-: Contains both ethyl and phenyl substituents at position 3, giving it different chemical reactivity and potentially different biological activities.
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3-Phenyl-3-methylpiperidine-2,6-dione: Similar to the title compound but with an additional methyl group, affecting its chemical properties and biological interactions.
Structural Distinctions
The unique feature of 2,6-Piperidinedione, 3-phenyl- is the presence of the phenyl group at position 3 without additional substituents. This specific substitution pattern influences its:
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Reactivity: The phenyl group affects the electron distribution in the molecule, influencing its chemical behavior in various reactions.
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Binding Properties: The phenyl group provides a site for π-π interactions with aromatic amino acid residues in proteins.
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Pharmacological Profile: The specific substitution pattern contributes to its unique biological activity profile compared to similar compounds.
Research Findings and Future Directions
Recent Research
Recent studies have expanded our understanding of 2,6-Piperidinedione, 3-phenyl- and its derivatives:
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Phytochemical Research: The compound has been identified as a component in plant extracts, suggesting potential natural sources for isolation or inspiration for biologically active compounds .
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Antimicrobial Studies: Research has explored the potential antibacterial properties of compounds containing the glutarimide core structure, including derivatives of 2,6-Piperidinedione, 3-phenyl- .
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Pharmaceutical Development: Studies have investigated the compound's potential as a scaffold for developing drugs targeting specific biological pathways .
Future Research Directions
Several promising avenues for future research on 2,6-Piperidinedione, 3-phenyl- include:
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Structure-Activity Relationship Studies: Systematic investigation of how structural modifications affect biological activity could lead to more potent derivatives.
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Target Identification: More precise determination of the molecular targets could enhance understanding of its mechanism of action.
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Drug Delivery Applications: Exploration of the compound as a component in drug delivery systems may leverage its structural features for improved pharmaceutical formulations.
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Green Chemistry Approaches: Development of more environmentally friendly synthetic routes could improve its production efficiency and sustainability.
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